N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a [1,2,4]triazolo[4,3-b]pyridazine moiety and a 4-bromo-2-fluorophenyl carboxamide group. Its design aligns with medicinal chemistry strategies that prioritize aromatic and halogenated substituents to enhance target binding and metabolic stability .
Properties
Molecular Formula |
C17H16BrFN6O |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H16BrFN6O/c18-12-1-2-14(13(19)9-12)21-17(26)11-5-7-24(8-6-11)16-4-3-15-22-20-10-25(15)23-16/h1-4,9-11H,5-8H2,(H,21,26) |
InChI Key |
OUPKBZUYUHEGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 4-bromo-2-fluoroaniline, which is then subjected to various coupling reactions to introduce the triazolopyridazine and piperidine carboxamide moieties. Common reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, under inert atmospheres and elevated temperatures. Industrial production methods may involve optimization of these reactions to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis efficiently .
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki, Sonogashira, and Heck reactions, to form more complex molecular architectures.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines effectively. A study highlighted that modifications to the pyrazole scaffold can enhance potency against cancer cells while minimizing efflux rates, which is crucial for drug efficacy .
In particular, N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may share this potential based on its structural similarities with known anticancer agents.
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds within this class have been developed as selective COX-II inhibitors, which are beneficial in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs . The compound may exhibit similar anti-inflammatory mechanisms due to its structural characteristics.
Case Study: Structural Modifications and Activity
A notable case study involved the synthesis and evaluation of various substituted pyrazole-based kinase inhibitors. The findings suggested that specific modifications to the triazole and piperidine components could lead to enhanced biological activity against cancer cell lines. For example, certain derivatives demonstrated improved IC values compared to standard treatments, highlighting the importance of structural diversity in drug design .
Research on Pyrazolo Derivatives
Recent literature reviews have focused on the synthesis and biological evaluation of pyrazolo derivatives as potential therapeutics. These studies emphasize the need for further exploration into how variations in substituents affect the pharmacological profiles of these compounds. The findings suggest that compounds like this compound could be pivotal in developing new drugs targeting cancer and inflammation .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The triazolopyridazine moiety, in particular, is known to interact with protein kinases, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-bromo-2-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the smaller 4-chlorophenyl () or 4-fluorophenyl ethyl () groups. Bromine’s hydrophobicity may enhance membrane permeability, while fluorine improves metabolic stability .
- Heterocyclic Moieties: Replacing the benzodiazolone in with a triazolopyridazine (as in the target compound and ) likely alters kinase selectivity, as triazolopyridazines are known to interact with ATP-binding pockets in kinases .
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target compound (~487.3 g/mol) exceeds the typical range for CNS penetration (<450 g/mol), suggesting peripheral activity.
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural composition that includes a piperidine ring and a triazolopyridazine moiety. Its molecular formula is with a molecular weight of approximately 419.3 g/mol .
Structural Characteristics
The compound's structure is characterized by:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Triazolopyridazine Moiety : A fused bicyclic structure that may contribute to its biological activity.
- Substituents : The presence of bromine and fluorine atoms is significant for enhancing the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve modulation of specific biological pathways. Studies suggest that the triazolopyridazine core may interact with various receptors or enzymes, influencing cellular signaling pathways.
Biological Activity Overview
Recent studies have explored the biological activity of this compound across several domains:
Antimicrobial Activity
Research indicates that derivatives of the triazolopyridazine core exhibit notable antimicrobial properties. For example, compounds structurally similar to this compound have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Cytotoxicity Studies
In cytotoxicity assessments on human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic, indicating a favorable safety profile for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) is crucial for understanding how variations in the molecular structure impact biological activity. The following table summarizes key findings from SAR studies related to this compound and its analogs:
| Compound Name | Key Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Triazolopyridazine core | Antimicrobial | 1.35 - 2.18 |
| N-(4-chloro-2-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | Similar structural elements | Moderate activity | TBD |
| N-(4-chlorobenzyl)-1-[3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide | Methyl substitution | Enhanced activity | TBD |
Case Studies
Several case studies have highlighted the potential applications of compounds similar to this compound in treating infectious diseases. For instance:
- Anti-Tubercular Agents : A study synthesized various substituted derivatives and evaluated their anti-tubercular effects against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated significant inhibitory concentrations and were further optimized based on their SAR profiles .
- Inhibition Studies : Compounds derived from similar scaffolds have been investigated for their ability to inhibit specific kinases involved in inflammatory responses. These studies revealed promising leads for developing anti-inflammatory drugs targeting pathways like IKKβ and p38 MAP kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
